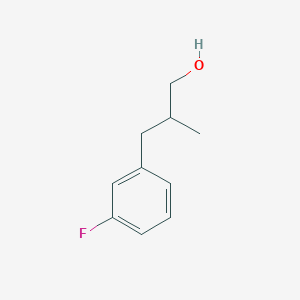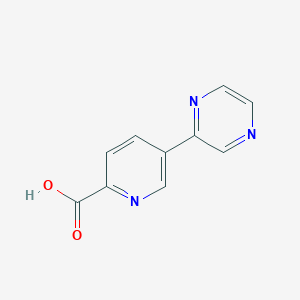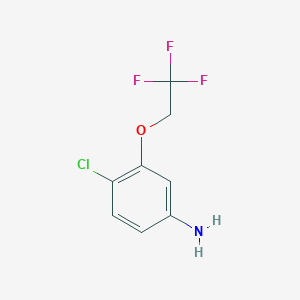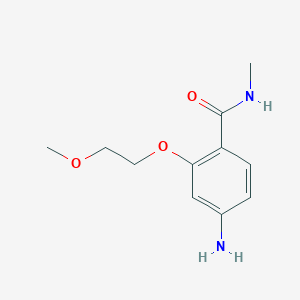
3-(3-Fluorophenyl)-2-methylpropan-1-ol
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and specific rotation .Applications De Recherche Scientifique
Atmospheric Chemistry and Environmental Impact
- Studies have investigated the atmospheric degradation and reaction mechanisms of related compounds like 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, which is significant for understanding atmospheric chemistry and environmental impact (Carrasco et al., 2006).
Analytical Chemistry Applications
- In analytical chemistry, compounds like 2-methylpropan-1-ol are utilized in methods like micellar electrokinetic chromatography, demonstrating their utility in diverse analytical techniques (Morin et al., 2000).
Biofuel and Renewable Energy
- Compounds like 2-methylpropan-1-ol (isobutanol) are key in biofuel research, where engineered enzymes enable the production of biofuels under anaerobic conditions, showing their potential in renewable energy applications (Bastian et al., 2011).
Solid-State Chemistry and Material Science
- The synthesis and X-ray crystal structure analysis of compounds with structural similarities to 3-(3-Fluorophenyl)-2-methylpropan-1-ol, like 2-methylpropan-2-aminium derivatives, contribute to material science and solid-state chemistry, providing insights into molecular interactions and crystal packing (Gao Yu, 2014).
Pharmaceutical Research
- Related compounds have been studied in pharmaceutical research for applications like the development of designer stimulants and understanding their pharmacokinetics, which is critical for both medicinal and forensic science (Grumann et al., 2019).
Optoelectronics and Sensing Technology
- Fluorine-containing compounds like 2-methyl-3-butyn-2-ol derivatives have been synthesized and studied for their potential in optoelectronics and as sensors for nitroaromatics, demonstrating their application in advanced sensing technologies (Shanmugaraju et al., 2013).
Catalysis and Chemical Synthesis
- Transition-metal complexes with ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeletons, which are structurally related to this compound, have been explored for their catalytic activity and properties, contributing to the field of catalysis and chemical synthesis (Liang et al., 2003).
Mécanisme D'action
Target of Action
It is structurally similar to 3-fluorophenmetrazine , a known stimulant that acts as a monoamine releaser with selectivity for dopamine and norepinephrine . Therefore, it’s plausible that 3-(3-Fluorophenyl)-2-methylpropan-1-ol may have similar targets.
Mode of Action
Based on its structural similarity to 3-fluorophenmetrazine , it may act as a releasing agent of dopamine and norepinephrine . This means it could potentially increase the levels of these neurotransmitters in the synaptic cleft, leading to increased neuronal activity.
Pharmacokinetics
Based on its structural similarity to 3-fluorophenmetrazine , it might have comparable pharmacokinetic properties. For instance, 3-Fluorophenmetrazine has a half-life of 91 minutes when tested in rats .
Result of Action
If it acts as a dopamine and norepinephrine releaser like 3-fluorophenmetrazine , it could potentially lead to increased neuronal activity, resulting in effects such as stimulation, increased energy, and insomnia .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8,12H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFFNRFNOHOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)



![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)






![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)

![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
